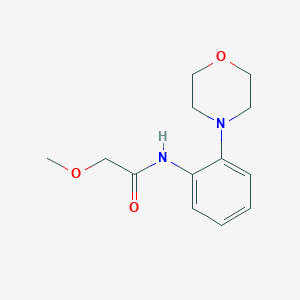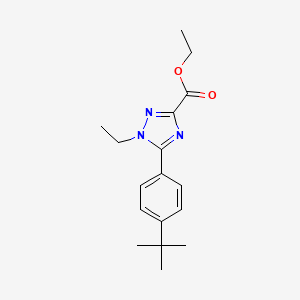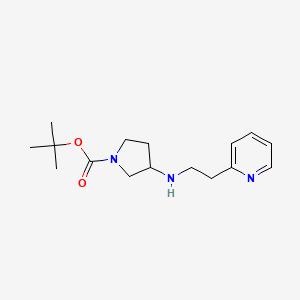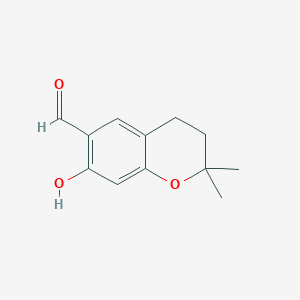![molecular formula C11H7BrN4O5 B14906098 5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a benzoic acid moiety, and a hydrazinyl linkage to a pyrimidinone ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-hydroxybenzoic acid to introduce the bromine atom. This is followed by the formation of the hydrazinyl linkage through a condensation reaction with a suitable hydrazine derivative. The final step involves the cyclization to form the pyrimidinone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Applications De Recherche Scientifique
5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and reactivity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl linkage and pyrimidinone ring are likely to play key roles in its biological activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2,4-dihydroxybenzoic acid: This compound shares the bromine and benzoic acid moieties but lacks the hydrazinyl and pyrimidinone components.
5-bromo-2,4-dimethoxybenzoic acid: Similar to the above compound but with methoxy groups instead of hydroxy groups.
Uniqueness
The uniqueness of 5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl linkage and pyrimidinone ring sets it apart from simpler brominated benzoic acids.
Propriétés
Formule moléculaire |
C11H7BrN4O5 |
|---|---|
Poids moléculaire |
355.10 g/mol |
Nom IUPAC |
5-bromo-2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H7BrN4O5/c12-4-1-2-6(5(3-4)10(19)20)15-16-7-8(17)13-11(21)14-9(7)18/h1-3H,(H,19,20)(H3,13,14,17,18,21) |
Clé InChI |
WXTNCLZUIARNKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(=O)O)N=NC2=C(NC(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)


![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)


![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)





![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
